3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazine ring and subsequent functionalization to introduce the ethoxy and benzamide groups. Common reagents used in these reactions include ethyl bromoacetate, aniline derivatives, and various catalysts to facilitate the ring formation and functionalization processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives, such as:
- 3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)benzamide
- 3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)benzamide .
Uniqueness
What sets 3-ethoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-ethoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-14-6-4-5-12(9-14)18(22)19-13-7-8-16-15(10-13)20-17(21)11(2)24-16/h4-11H,3H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
DMEAGHDSLXBUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.